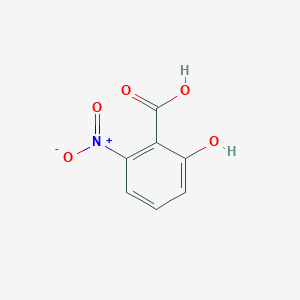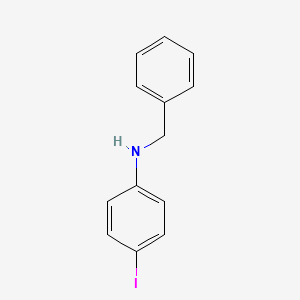
Ethyl 2-Anilinocyclopentanecarboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Utility in Synthesis of Fused Heterocycles : Ethyl 2-oxocyclododecanecarboxylate is used as a key intermediate for synthesizing macrocyclic systems that incorporate fused or exocyclic nitrogen heterocycles. This involves ring enlargement and allows the creation of different ring sizes for various applications (Zoorob et al., 2012).
Spectroscopic Studies : Spectroscopic methods like FT-IR and UV-Vis, along with theoretical methods (HF and DFT), are employed to understand the structure and behavior of compounds like Ethyl 2-Anilinocyclopentanecarboxylate. This level of analysis provides a deeper understanding of the molecular geometry and electronic spectra, useful in various fields of chemistry and material science (Ceylan et al., 2016).
Biochemical Applications
Enzyme Inhibition for Disease Treatment : Bromophenol derivatives with cyclopropyl moiety, synthesized from compounds like Ethyl 2-Anilinocyclopentanecarboxylate, have been identified as effective inhibitors for enzymes like cytosolic carbonic anhydrase and acetylcholinesterase. These enzymes are targets in treating diseases like Alzheimer's and Parkinson's, indicating the potential therapeutic applications of these derivatives (Boztaş et al., 2019).
Asymmetric Synthesis in Drug Development : Ethyl 2-oxocyclododecanecarboxylate has been used in the asymmetric synthesis of fluorinated dipeptide analogues. These pseudodipeptides are important for conformational studies, structural analyses, and biological activity studies, and may serve as enzyme inhibitors, highlighting their significance in drug development and biomedical research (Dutheuil et al., 2013).
Material Science and Catalysis
- Catalysis and Polymerization : Ethyl 2-Anilinocyclopentanecarboxylate derivatives are used in catalyzed reactions for creating polymers and other complex molecular structures. These reactions, often involving catalysts like horseradish peroxidase, are crucial in the field of material science for the development of new materials with specific properties (Pang et al., 2003).
Mechanism of Action
The mechanism of action of Ethyl 2-Anilinocyclopentanecarboxylate is not clearly documented in the literature. It’s important to note that the mechanism of action for a compound can vary depending on its application. For instance, if it’s used as a drug, the mechanism of action would refer to how it interacts with biological systems to produce its therapeutic effect .
properties
IUPAC Name |
ethyl 2-anilinocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-9-6-10-13(12)15-11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPNXJMZTWTKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Anilinocyclopentanecarboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

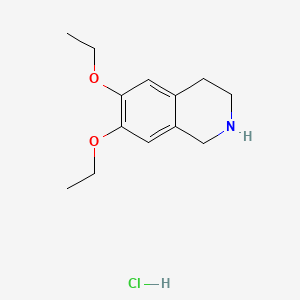



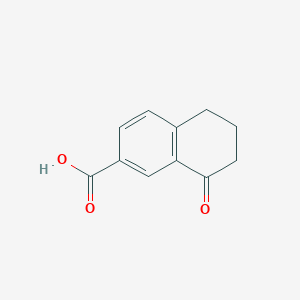
![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)
![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)
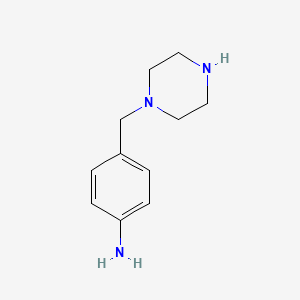
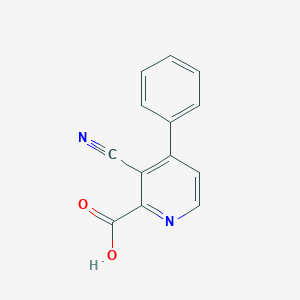
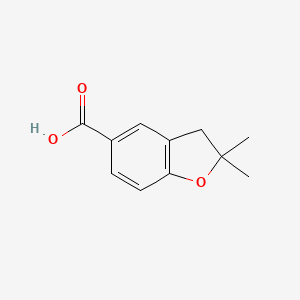

![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)
